

An In-depth Technical Guide to SKF 77434 Hydrobromide (CAS: 300561-58-4)

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Compound of Interest

Compound Name: SKF 77434 hydrobromide

Cat. No.: B1682076

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 77434 hydrobromide is a potent and selective partial agonist for the dopamine D1-like receptor family.^[1] With the CAS (Chemical Abstracts Service) number 300561-58-4, this benzazepine derivative has emerged as a valuable pharmacological tool for investigating the role of the D1 receptor in various physiological and pathological processes. Its central activity following systemic administration makes it particularly useful for in vivo studies.^[2] This technical guide provides a comprehensive overview of **SKF 77434 hydrobromide**, including its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

SKF 77434 hydrobromide is the hydrobromide salt of 2,3,4,5-Tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol. A summary of its key properties is presented in Table 1.

Property	Value	Reference
CAS Number	300561-58-4	[1]
Molecular Formula	C ₁₉ H ₂₂ BrNO ₂	MedChemExpress
Molecular Weight	376.29 g/mol	[1]
IUPAC Name	7,8-dihydroxy-3-prop-2-enyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrobromide	PubChem
Appearance	Solid	---
Solubility	Soluble in DMSO and water.[2]	[2]
Storage	Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). It should be stored away from moisture.[1]	MedChemExpress

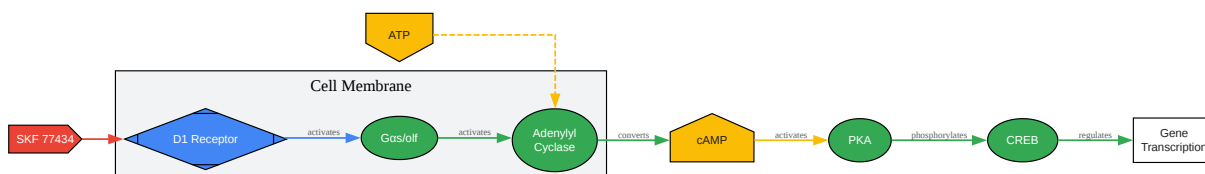
Mechanism of Action and Signaling Pathways

SKF 77434 hydrobromide exerts its effects by acting as a partial agonist at dopamine D1-like receptors (D1 and D5 receptors). As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property makes it a valuable tool for modulating dopaminergic signaling without causing maximal receptor activation.

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G_s/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This canonical pathway, often referred to as the G_s/olf-cAMP-PKA pathway, is a key mechanism through which D1 receptor agonists mediate their effects.

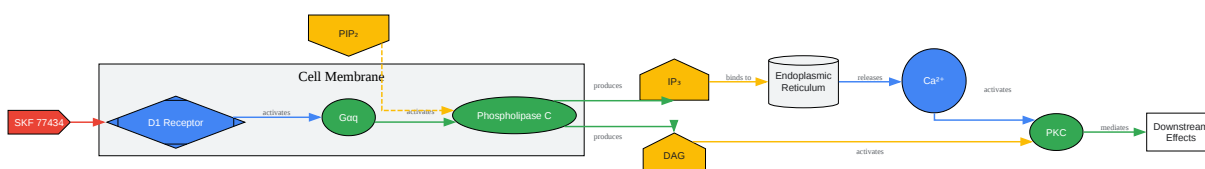
However, D1 receptor signaling is complex and can also involve other pathways, such as coupling to G_q, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC).

Below are diagrams illustrating the primary signaling pathways associated with dopamine D1 receptor activation.



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Dopamine D1 Receptor Gs/olf-cAMP Signaling Pathway



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Dopamine D1 Receptor Gq-PLC Signaling Pathway

Quantitative Data

The following table summarizes key quantitative data for **SKF 77434 hydrobromide** from various in vitro studies. This data highlights its selectivity and partial agonist activity at the D1 receptor.

Parameter	Value	Species/System	Reference
IC ₅₀ (D1-like receptor binding)	19.7 nM	---	[2]
IC ₅₀ (D2-like receptor binding)	2425 nM	---	[2]
EC ₅₀ (cAMP Production)	140 nM	HEK293 cells	[3]
E _{max} (cAMP Production)	44% (relative to SKF-81297)	HEK293 cells	[3]

Experimental Protocols

SKF 77434 hydrobromide is a versatile tool for both in vitro and in vivo research. Below are detailed methodologies for key experiments.

In Vitro Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of **SKF 77434 hydrobromide** for the dopamine D1 receptor.

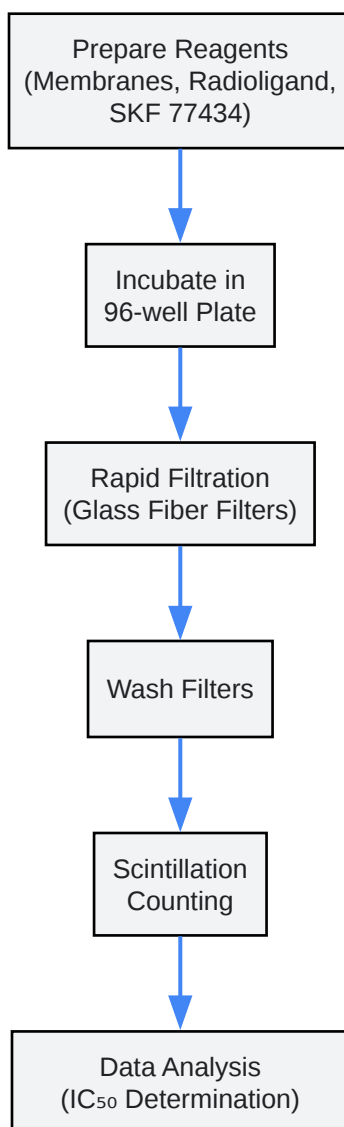
Materials:

- Cell membranes expressing the human dopamine D1 receptor (e.g., from CHO or HEK293 cells)
- [³H]-SCH23390 (radioligand)
- SKF 77434 hydrobromide**
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4
- 96-well microplates

- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail and counter

Procedure:

- Prepare a stock solution of **SKF 77434 hydrobromide** in DMSO or water.
- Perform serial dilutions of **SKF 77434 hydrobromide** in assay buffer to achieve a range of final concentrations (e.g., 10^{-10} M to 10^{-5} M).
- In a 96-well plate, add in the following order:
 - 50 μ L of assay buffer (for total binding) or a high concentration of a non-labeled D1 antagonist (e.g., 10 μ M SCH23390) for non-specific binding.
 - 50 μ L of the diluted **SKF 77434 hydrobromide** or vehicle.
 - 50 μ L of [3 H]-SCH23390 at a final concentration close to its K_d (e.g., 0.2-0.5 nM).
 - 100 μ L of cell membrane preparation (containing 10-50 μ g of protein).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC_{50} value of **SKF 77434 hydrobromide**.



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Radioligand Binding Assay Workflow

In Vivo Locomotor Activity in Rats (Representative Protocol)

This protocol outlines a method to assess the effect of **SKF 77434 hydrobromide** on spontaneous locomotor activity in rats.

Materials:

- Adult male Sprague-Dawley rats (250-300 g)

- **SKF 77434 hydrobromide**
- Vehicle (e.g., 0.9% saline)
- Open-field activity chambers equipped with infrared beams
- Syringes and needles for administration

Procedure:

- Acclimate the rats to the housing facility for at least one week before the experiment.
- Habituate the rats to the open-field chambers for 30-60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.
- On the test day, dissolve **SKF 77434 hydrobromide** in the vehicle to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
- Administer **SKF 77434 hydrobromide** or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.
- Immediately after injection, place each rat in the center of the open-field chamber.
- Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.
- Analyze the data by comparing the activity levels of the drug-treated groups to the vehicle-treated group. Data is often binned in time intervals (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

In Vivo Cocaine Self-Administration in Rhesus Monkeys (Representative Protocol)

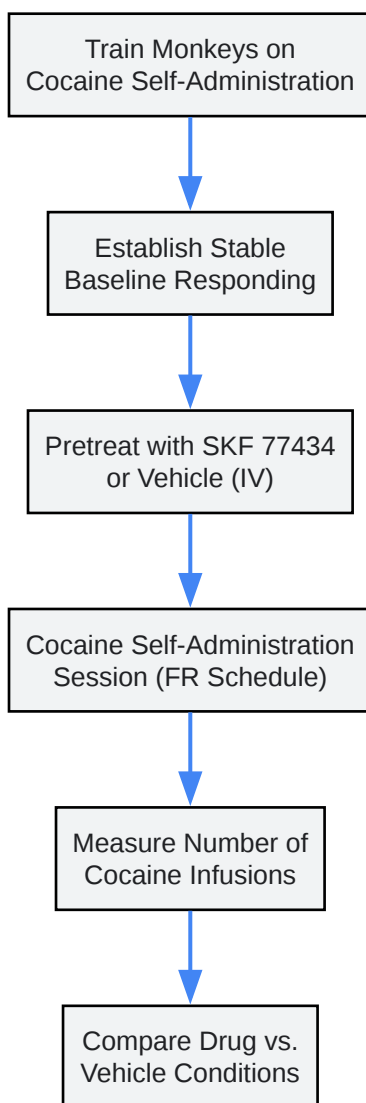
This protocol describes a procedure to evaluate the effect of **SKF 77434 hydrobromide** on cocaine self-administration in rhesus monkeys.

Materials:

- Adult rhesus monkeys with indwelling intravenous catheters
- **SKF 77434 hydrobromide**
- Cocaine hydrochloride
- Vehicle (e.g., sterile saline)
- Operant conditioning chambers equipped with levers and infusion pumps
- Syringes and tubing for drug delivery

Procedure:

- Train the monkeys to self-administer cocaine intravenously under a fixed-ratio (FR) schedule of reinforcement (e.g., FR30: 30 lever presses result in one cocaine infusion).
- Establish a stable baseline of cocaine self-administration.
- Dissolve **SKF 77434 hydrobromide** in sterile saline.
- Administer **SKF 77434 hydrobromide** intravenously (IV) as a pretreatment, typically 15-30 minutes before the start of the self-administration session. A range of doses should be tested (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).
- During the session, allow the monkeys to self-administer cocaine. The number of infusions earned is the primary dependent measure.
- Compare the number of cocaine infusions self-administered after SKF 77434 pretreatment to the number self-administered after vehicle pretreatment.
- To assess the specificity of the effect, the impact of SKF 77434 on responding for a non-drug reinforcer (e.g., food pellets) can also be evaluated in separate sessions.



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Cocaine Self-Administration Workflow

Conclusion

SKF 77434 hydrobromide is a well-characterized and selective dopamine D1-like receptor partial agonist that serves as an indispensable tool in neuroscience research. Its ability to modulate dopaminergic signaling in a controlled manner allows for the detailed investigation of the D1 receptor's role in a variety of complex behaviors and neurological disorders. The information and protocols provided in this guide are intended to facilitate the effective use of **SKF 77434 hydrobromide** in both in vitro and in vivo experimental settings, ultimately

contributing to a deeper understanding of the dopamine system and the development of novel therapeutics.

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